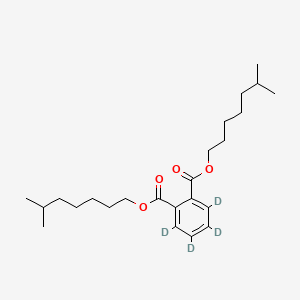

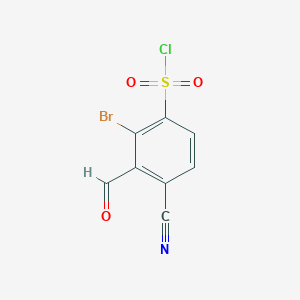

![molecular formula C18H22N4S B1449527 2-Éthyl-4-(4-méthylpipérazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazépine CAS No. 61325-71-1](/img/structure/B1449527.png)

2-Éthyl-4-(4-méthylpipérazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazépine

Vue d'ensemble

Description

The compound “2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine” is a psychotropic agent that belongs to the thienobenzodiazepine class of drugs . It is commonly known as olanzapine .

Synthesis Analysis

A new polymorph form IV of olanzapine was obtained upon attempted cocrystallization with nicotinamide in a 1:1 ratio from an ethyl acetate solution . This suggests that the synthesis of this compound can be influenced by the conditions and reactants used.

Molecular Structure Analysis

The molecular structure of olanzapine consists of two butterfly-like molecules forming centrosymmetric dimers. These are stabilized by weak C-H···π interactions between the 4-methylpiperazin-1-yl fragment and the benzene/thiophene aromatic system . Form IV consists of a herringbone arrangement of dimers, whereas the previously reported form II has parallel dimers . Both crystal structures are sustained by an N-H···N hydrogen bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of olanzapine include a molecular weight of 327.4 g/mol . It has a topological polar surface area of 56.3 Ų . The compound has a complexity of 450 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 2 rotatable bonds .

Applications De Recherche Scientifique

Études de cristallographie et de structure

Le composé a été étudié pour ses propriétés cristallographiques . Le cycle diazepine de l'olanzapine existe sous une conformation plissée avec les cycles thiophène et phényle formant un angle dièdre . Le cycle pipérazine adopte une conformation chaise avec le groupe méthyle en position équatoriale .

Études de solvatation

Il est connu que l'olanzapine existe sous trois formes polymorphes anhydres et 56 solvatés, dont quatre hydrates . Ces études contribuent à comprendre la solubilité, la stabilité et la biodisponibilité du médicament .

Tests de qualité et dosages

L'olanzapine et ses composés apparentés sont utilisés comme étalons de référence dans des tests de qualité et des dosages spécifiques .

Analyse des impuretés

Les composés apparentés à l'olanzapine sont utilisés pour préparer des solutions de validation du système pour le dosage et l'analyse des impuretés par chromatographie liquide couplée à un détecteur UV . Cela aide à identifier et à quantifier les impuretés dans le médicament .

Étalon primaire pharmaceutique

Les composés apparentés à l'olanzapine sont utilisés comme étalons primaires pharmaceutiques . Ces étalons sont utilisés pour calibrer les instruments analytiques, valider les méthodes d'essai et évaluer la qualité des médicaments .

Mécanisme D'action

Target of Action

Similar compounds such as olanzapine are known to target various receptors in the brain, including dopamine and serotonin receptors .

Mode of Action

It’s likely that this compound interacts with its targets in a similar manner to related compounds, potentially acting as an antagonist or partial agonist .

Biochemical Pathways

Based on the targets of similar compounds, it’s likely that this compound affects pathways related to neurotransmission, particularly those involving dopamine and serotonin .

Pharmacokinetics

Similar compounds are generally well absorbed, widely distributed, metabolized in the liver, and excreted in urine .

Result of Action

Similar compounds are known to modulate neurotransmission, which can lead to changes in mood, cognition, and behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets .

Analyse Biochimique

Biochemical Properties

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind to dopamine and serotonin receptors, which are critical in regulating mood, cognition, and behavior . The interaction with these receptors involves the inhibition of dopamine D2 receptors and serotonin 5-HT2A receptors, leading to altered neurotransmitter levels in the brain. Additionally, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, further influencing biochemical pathways .

Cellular Effects

The effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine on cellular processes are profound. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to dopamine and serotonin receptors, it influences intracellular signaling cascades, leading to changes in cyclic AMP (cAMP) levels and protein kinase activity . These changes can alter gene expression patterns, affecting the production of proteins involved in neurotransmission and synaptic plasticity. Furthermore, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can modulate cellular metabolism by influencing glucose uptake and utilization in neurons .

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine involves its binding interactions with biomolecules and subsequent effects on enzyme activity and gene expression. This compound binds to dopamine D2 and serotonin 5-HT2A receptors, inhibiting their activity and leading to decreased neurotransmitter release . Additionally, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. The changes in neurotransmitter levels and receptor activity ultimately lead to alterations in gene expression, affecting the synthesis of proteins involved in neurotransmission and synaptic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can lead to sustained changes in cellular function, including alterations in receptor density and enzyme activity . These long-term effects are particularly relevant in the context of chronic treatment with this compound, as they can influence the overall efficacy and safety of the compound in therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine vary with different dosages in animal models. At low doses, this compound can effectively modulate neurotransmitter levels and receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . Animal studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is involved in several metabolic pathways, primarily related to neurotransmitter metabolism. This compound can inhibit the activity of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters such as dopamine and serotonin . By inhibiting MAO, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine increases the levels of these neurotransmitters in the brain, enhancing their signaling effects . Additionally, this compound can influence the activity of enzymes involved in the synthesis of neurotransmitters, further modulating neurotransmitter levels and activity .

Transport and Distribution

The transport and distribution of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to reach its target receptors in the brain . Once inside the brain, it can bind to dopamine and serotonin receptors, influencing their activity and signaling effects . Additionally, 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine can be transported within cells by specific transporters, facilitating its distribution to different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is critical for its activity and function. This compound is primarily localized to the plasma membrane, where it can interact with dopamine and serotonin receptors . Additionally, it can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of neurotransmitter receptors . The subcellular localization of 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine is regulated by specific targeting signals and post-translational modifications, ensuring its proper distribution and function within cells .

Propriétés

IUPAC Name |

2-ethyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4S/c1-3-13-12-14-17(22-10-8-21(2)9-11-22)19-15-6-4-5-7-16(15)20-18(14)23-13/h4-7,12,20H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDESDPDMUPPFJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388830 | |

| Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61325-71-1 | |

| Record name | 2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)